(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride
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Overview
Description
“(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride” is a chemical compound with the CAS number 412356-23-1 . It has a molecular weight of 241.20 and a molecular formula of C10H22Cl2N2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a cyclohexyl group . Pyrrolidine is a five-membered nitrogen heterocycle, and its non-planarity allows for increased three-dimensional coverage .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.20 and a molecular formula of C10H22Cl2N2 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available data .Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrroles and their derivatives form the basis for many biologically significant molecules, such as heme and chlorophyll. The aromatic and non-basic nature of pyrroles is due to the extensive delocalization of electrons. Pyrrolidines, a reduced form of pyrroles, serve as intermediates, solvents, and wetting agents in various industrial applications due to their low toxicity. Derivatives of pyrrolidines, including "(4-Pyrrolidin-1-ylcyclohexyl)amine," are utilized in synthesizing electrically conducting polymers, dyes, and as solvents for their chemical stability and functional versatility (Anderson & Liu, 2000).
C-H Functionalization of Cyclic Amines
Cyclic amines, including pyrrolidines, undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process is essential for creating complex organic structures with potential applications in drug development and synthetic organic chemistry. The ability to efficiently generate pyrrolidines through such reactions demonstrates the versatility of pyrrolidines in synthesizing novel organic compounds (Kang et al., 2015).
Heterobifunctional Coupling Agents
The synthesis of heterobifunctional coupling agents incorporating pyrrolidine structures highlights the compound's utility in bioconjugation and the development of therapeutic agents. Such agents are critical for chemoselective conjugation of proteins and enzymes, illustrating the role of pyrrolidine derivatives in biomedical research (Reddy et al., 2005).
Chiral Resolution Agents
Pyrrolidine derivatives have been employed as chiral resolution agents, demonstrating their significance in the pharmaceutical industry for enantiomer separation. This application underlines the importance of pyrrolidine structures in developing methods for the stereochemical analysis of pharmaceuticals and other chiral substances (Toyo’oka et al., 1994).
Corrosion Inhibition
Schiff base compounds, potentially derivable from pyrrolidine structures, have shown effectiveness as corrosion inhibitors in acidic environments. This application is crucial for protecting industrial equipment and infrastructure, demonstrating the chemical's utility beyond pharmaceutical and synthetic chemistry (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
4-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h9-10H,1-8,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMRURWKCGVVNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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